molecular formula C13H15N5O3S B3865885 2-(5-amino-1,3,4-thiadiazol-2-yl)-N'-[(E)-(3,4-dimethoxyphenyl)methylidene]acetohydrazide

2-(5-amino-1,3,4-thiadiazol-2-yl)-N'-[(E)-(3,4-dimethoxyphenyl)methylidene]acetohydrazide

Cat. No.: B3865885
M. Wt: 321.36 g/mol
InChI Key: NDEIMBHXJUOJDB-VIZOYTHASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(5-amino-1,3,4-thiadiazol-2-yl)-N’-[(E)-(3,4-dimethoxyphenyl)methylidene]acetohydrazide is a complex organic compound that belongs to the class of thiadiazole derivatives Thiadiazoles are five-membered heterocyclic compounds containing two nitrogen atoms and one sulfur atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-amino-1,3,4-thiadiazol-2-yl)-N’-[(E)-(3,4-dimethoxyphenyl)methylidene]acetohydrazide typically involves multiple steps. One common method starts with the preparation of 5-amino-1,3,4-thiadiazole, which is then reacted with various reagents to introduce the desired functional groups. The key steps include:

    Formation of 5-amino-1,3,4-thiadiazole: This can be achieved by cyclization of thiosemicarbazide with appropriate reagents.

    Condensation Reaction: The 5-amino-1,3,4-thiadiazole is then condensed with 3,4-dimethoxybenzaldehyde in the presence of an acid catalyst to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and reduce reaction time.

Chemical Reactions Analysis

Types of Reactions

2-(5-amino-1,3,4-thiadiazol-2-yl)-N’-[(E)-(3,4-dimethoxyphenyl)methylidene]acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Acid catalysts for condensation reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

2-(5-amino-1,3,4-thiadiazol-2-yl)-N’-[(E)-(3,4-dimethoxyphenyl)methylidene]acetohydrazide has a wide range of scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, anti-inflammatory, and anticancer agent.

    Biological Research: It is used in the study of enzyme inhibition and protein interactions.

    Industrial Applications: The compound is explored for its use in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 2-(5-amino-1,3,4-thiadiazol-2-yl)-N’-[(E)-(3,4-dimethoxyphenyl)methylidene]acetohydrazide involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. It can also interact with proteins and nucleic acids, affecting various cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-amino-5-mercapto-1,3,4-thiadiazole
  • 2-amino-5-methylthio-1,3,4-thiadiazole
  • 4-amino-2,1,3-benzothiadiazole

Uniqueness

Compared to similar compounds, 2-(5-amino-1,3,4-thiadiazol-2-yl)-N’-[(E)-(3,4-dimethoxyphenyl)methylidene]acetohydrazide has unique structural features that contribute to its distinct biological activities. The presence of the 3,4-dimethoxyphenyl group enhances its ability to interact with biological targets, making it a promising candidate for drug development.

Properties

IUPAC Name

2-(5-amino-1,3,4-thiadiazol-2-yl)-N-[(E)-(3,4-dimethoxyphenyl)methylideneamino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N5O3S/c1-20-9-4-3-8(5-10(9)21-2)7-15-16-11(19)6-12-17-18-13(14)22-12/h3-5,7H,6H2,1-2H3,(H2,14,18)(H,16,19)/b15-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDEIMBHXJUOJDB-VIZOYTHASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=NNC(=O)CC2=NN=C(S2)N)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C=N/NC(=O)CC2=NN=C(S2)N)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(5-amino-1,3,4-thiadiazol-2-yl)-N'-[(E)-(3,4-dimethoxyphenyl)methylidene]acetohydrazide
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2-(5-amino-1,3,4-thiadiazol-2-yl)-N'-[(E)-(3,4-dimethoxyphenyl)methylidene]acetohydrazide
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2-(5-amino-1,3,4-thiadiazol-2-yl)-N'-[(E)-(3,4-dimethoxyphenyl)methylidene]acetohydrazide
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2-(5-amino-1,3,4-thiadiazol-2-yl)-N'-[(E)-(3,4-dimethoxyphenyl)methylidene]acetohydrazide
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2-(5-amino-1,3,4-thiadiazol-2-yl)-N'-[(E)-(3,4-dimethoxyphenyl)methylidene]acetohydrazide
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2-(5-amino-1,3,4-thiadiazol-2-yl)-N'-[(E)-(3,4-dimethoxyphenyl)methylidene]acetohydrazide

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